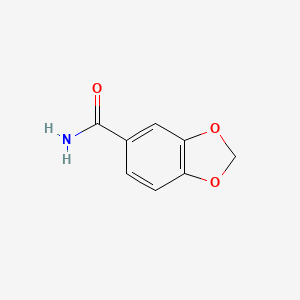

1,3-Benzodioxole-5-carboxamide

CAS No.: 4847-94-3

Cat. No.: VC2316288

Molecular Formula: C8H7NO3

Molecular Weight: 165.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4847-94-3 |

|---|---|

| Molecular Formula | C8H7NO3 |

| Molecular Weight | 165.15 g/mol |

| IUPAC Name | 1,3-benzodioxole-5-carboxamide |

| Standard InChI | InChI=1S/C8H7NO3/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H2,9,10) |

| Standard InChI Key | HUSYTLMIRXITQS-UHFFFAOYSA-N |

| SMILES | C1OC2=C(O1)C=C(C=C2)C(=O)N |

| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C(=O)N |

Introduction

| Parameter | Value |

|---|---|

| CAS Number | 4847-94-3 |

| Molecular Formula | C8H7NO3 |

| Molecular Weight | 165.15 g/mol |

| IUPAC Name | 1,3-benzodioxole-5-carboxamide |

| InChI Key | HUSYTLMIRXITQS-UHFFFAOYSA-N |

| SMILES | C1OC2=C(O1)C=C(C=C2)C(=O)N |

Structural Features

The compound features a benzodioxole core, which is characterized by a benzene ring fused with a 1,3-dioxole ring . This core structure appears frequently in natural products and synthetic compounds with biological activity . The carboxamide group at position 5 contains a primary amide functionality (-CONH2), which contributes significantly to the compound's hydrogen bonding capabilities and biological interactions .

Physical and Chemical Properties

Physical Properties

1,3-Benzodioxole-5-carboxamide appears as a solid at room temperature. Its physical properties are determined by its molecular structure, particularly the presence of the amide group and the heterocyclic oxygen atoms. These structural elements contribute to the compound's solubility profile and intermolecular interactions.

Table 2: Physical and Computed Properties of 1,3-Benzodioxole-5-carboxamide

| Property | Value | Reference |

|---|---|---|

| XLogP3 | 0.5 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 1 | |

| Exact Mass | 165.042593085 Da | |

| Polar Surface Area | 41.824 (for derivatives) |

Chemical Properties

The chemical behavior of 1,3-benzodioxole-5-carboxamide is influenced by both the benzodioxole ring system and the carboxamide functional group. The compound can participate in various chemical reactions, including those typical of amides and aromatic systems.

Synthesis and Preparation Methods

Laboratory Synthesis Routes

Several synthetic approaches exist for preparing 1,3-benzodioxole-5-carboxamide. One common method involves the amidation of 1,3-benzodioxole-5-carboxylic acid through reaction with ammonia or amines in the presence of coupling agents. This synthetic route typically utilizes reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and catalysts like 4-dimethylaminopyridine (DMAP) in appropriate solvents such as dichloromethane.

Another approach involves the conversion of related benzodioxole derivatives, such as esters or nitriles, to the corresponding carboxamide through hydrolysis or amidation reactions . The synthesis can be structured as a multi-step process depending on the starting materials and required purity of the final product.

Reaction Mechanisms

The synthesis of 1,3-benzodioxole-5-carboxamide typically proceeds through nucleophilic acyl substitution mechanisms when starting from carboxylic acids or related derivatives. The reaction involves the activation of the carboxylic acid, followed by nucleophilic attack by ammonia or an appropriate amine to form the amide bond.

Chemical Reactivity

Types of Reactions

1,3-Benzodioxole-5-carboxamide can participate in several types of chemical reactions:

-

Oxidation reactions: The compound can be oxidized to form corresponding oxidized derivatives, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

-

Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the carboxamide group to form amines or other reduced forms.

-

Substitution reactions: The amide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

-

Functional group transformations: The compound can serve as a building block for more complex molecules through various functional group transformations .

Applications in Synthesis

1,3-Benzodioxole-5-carboxamide serves as a versatile intermediate in organic synthesis. It is particularly valuable in developing novel heterocyclic compounds with potential biological activities. The compound has been employed as a precursor in the synthesis of various derivatives, including those with medicinal potential .

Biological and Pharmacological Properties

Biological Activities of Derivatives

While 1,3-benzodioxole-5-carboxamide itself has limited documented biological activity, its derivatives have shown significant pharmacological potential. Research has demonstrated that compounds derived from this structure exhibit various biological activities:

-

P2X Receptor Antagonism: Derivatives of 1,3-benzodioxole-5-carboxamide have been synthesized and evaluated as P2X receptor antagonists. These compounds have shown selective inhibition of P2X4 and P2X7 receptors, which are implicated in conditions such as chronic pain, inflammatory diseases, rheumatoid arthritis, various neurological disorders, and cancer .

-

Anticancer Activity: Some carboxamide-containing derivatives of benzodioxole have demonstrated anticancer properties. For example, compounds 2a and 2b showed activity against hepatocellular carcinoma (Hep3B) cell lines, with compound 2a inducing arrest in the G2-M phase of the cell cycle .

-

Antioxidant Properties: Benzodiazepine derivatives synthesized from benzodioxole scaffolds have exhibited moderate antioxidant activity .

Table 3: Biological Activities of Selected 1,3-Benzodioxole-5-carboxamide Derivatives

Structure-Activity Relationships

Structure-activity relationship studies of 1,3-benzodioxole-5-carboxamide derivatives have revealed important insights into the structural features that contribute to their biological activities. The presence of specific substituents on the carboxamide nitrogen can significantly influence the selectivity and potency of these compounds toward different biological targets . For instance, the incorporation of carbamothioyl groups and specific aromatic substituents has been shown to enhance activity against P2X receptors .

Applications in Research and Industry

Research Applications

1,3-Benzodioxole-5-carboxamide is widely used in scientific research as:

-

Synthetic Intermediate: It serves as a key intermediate in the synthesis of various organic compounds, particularly those with potential biological activities.

-

Pharmacological Research: The compound and its derivatives are studied for their potential pharmacological applications, including as anticancer, anti-inflammatory, and antioxidant agents .

-

Structure-Activity Relationship Studies: Researchers utilize this compound as a scaffold for exploring structure-activity relationships in medicinal chemistry .

Industrial Applications

In industrial settings, 1,3-benzodioxole-5-carboxamide and related compounds have applications in:

-

Pharmaceutical Development: The compound serves as a building block for developing pharmaceutical agents .

-

Material Science: Benzodioxole derivatives have been investigated for their potential applications in material science and as corrosion inhibitors .

Derivatives and Related Compounds

Notable Derivatives

Several important derivatives of 1,3-benzodioxole-5-carboxamide have been reported in the literature:

-

N-(1H-benzimidazol-5-yl)-1,3-benzodioxole-5-carboxamide: A compound with potential biological activity, featuring a benzimidazole group attached to the carboxamide nitrogen.

-

N-(Heptan-4-yl)benzo[d] dioxole-5-carboxamide: A derivative featuring a heptyl group at the amide nitrogen, which may exhibit different biological properties compared to the parent compound .

-

N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide: A derivative with a phenylethyl substituent on the amide nitrogen, reported to be present in certain plant species like Begonia nantoensis .

Comparison with Related Compounds

1,3-Benzodioxole-5-carboxamide shares structural similarities with other benzodioxole derivatives but differs in its functional groups and resultant properties. For example, 1,3-benzodioxole-5-carboxylic acid contains a carboxylic acid group instead of a carboxamide, altering its hydrogen bonding capabilities and reactivity.

Table 4: Comparison of 1,3-Benzodioxole-5-carboxamide with Related Compounds

Current Research and Future Perspectives

Recent Advances

Recent research on 1,3-benzodioxole-5-carboxamide and its derivatives has focused on their potential pharmaceutical applications. Studies have investigated their efficacy as P2X receptor antagonists, anticancer agents, and antioxidants .

A significant advancement in this field is the development of selective P2X4 and P2X7 receptor antagonists based on the 1,3-benzodioxole scaffold. These compounds have shown promising results in preclinical studies and may lead to novel therapeutics for conditions such as chronic pain, inflammatory diseases, and neurological disorders .

Future Research Directions

Future research on 1,3-benzodioxole-5-carboxamide is likely to explore:

-

Optimization of Derivatives: Further structural modifications to enhance the selectivity and potency of derivatives for specific biological targets.

-

Mechanism of Action Studies: Detailed investigations into the mechanisms by which these compounds interact with their biological targets.

-

Therapeutic Applications: Expansion of potential therapeutic applications beyond current areas of focus.

-

Novel Synthetic Methodologies: Development of more efficient and sustainable methods for synthesizing 1,3-benzodioxole-5-carboxamide and its derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume